molecular formula C12H12Cl2N2O4S B3038509 1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866050-07-9

1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B3038509
CAS No.: 866050-07-9
M. Wt: 351.2 g/mol
InChI Key: KRFSQHFXQFQNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Pyrazolone Derivatives in Medicinal Chemistry

The pyrazolone scaffold emerged as a cornerstone of synthetic pharmaceuticals with Ludwig Knorr’s 1883 synthesis of antipyrine (phenazone), marking the first therapeutic application of this heterocycle. Early derivatives like dipyrone (metamizole) and aminophenazone established pyrazolones as analgesics and antipyretics, leveraging their ability to inhibit cyclooxygenase and modulate inflammatory pathways. Over time, structural diversification revealed broader applications:

  • 1920s–1950s : Pyrazolones gained traction in dye chemistry, with tartrazine and related azo dyes incorporating pyrazolone motifs for chromophoric stability.
  • 1960s–1990s : Focus shifted to neuroprotective and anticancer agents, exemplified by edaravone’s radical-scavenging properties.
  • 21st century : Computational design enabled targeted modifications, such as sulfonyl and hydroxyethyl groups, to enhance binding specificity and metabolic stability.

The compound 1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one represents this evolution, combining historical insights with modern rational drug design.

Structural Significance of 1-[(2,4-Dichlorophenyl)Sulfonyl] Modifications in Bioactive Molecules

The 2,4-dichlorophenylsulfonyl group confers three critical advantages:

  • Electron-Withdrawing Effects : The sulfonyl moiety (-SO₂-) stabilizes the pyrazolone ring via resonance, reducing susceptibility to oxidative degradation.
  • Hydrophobic Interactions : The dichlorophenyl group enhances lipophilicity, facilitating membrane penetration and target engagement in enzymes like acetylcholinesterase (AChE).
  • Steric Guidance : The ortho- and para-chlorine atoms direct molecular orientation in binding pockets, as seen in its inhibition of human carbonic anhydrase II (hCA II) with a KI of 24.84 ± 1.57 nM.

Comparative studies of sulfonamide-bearing pyrazolones demonstrate that the 2,4-dichloro substitution pattern optimally balances steric bulk and electronic effects, yielding superior inhibitory activity over mono-chlorinated analogs.

Role of 2-Hydroxyethyl and Methyl Substituents in Pyrazolone Ring Functionalization

The 2-hydroxyethyl (-CH₂CH₂OH) and methyl (-CH₃) groups at positions 4 and 5 of the pyrazolone ring synergistically modulate solubility and target affinity:

  • 2-Hydroxyethyl : Introduces hydrogen-bonding capacity, improving aqueous solubility (log P ≈ 1.8) without compromising blood-brain barrier permeability. Molecular dynamics simulations reveal its interaction with serine residues in AChE’s peripheral anionic site.
  • Methyl Substituent : Provides conformational rigidity, restricting rotation about the C5-N2 bond and preorganizing the molecule for optimal docking. This effect is critical in achieving nanomolar-level inhibition of butyrylcholinesterase (BChE; KI = 34.78 ± 5.88 nM).

Table 1 : Inhibitory Constants of Selected Pyrazolone Derivatives

Compound hCA I (KI, nM) hCA II (KI, nM) AChE (KI, nM) BChE (KI, nM)
1-[(2,4-DCP)Sulfonyl] derivative 18.03 ± 2.86 24.84 ± 1.57 7.45 ± 0.98 34.78 ± 5.88
Reference (Acetazolamide) 250 ± 11 12 ± 0.8

DCP = Dichlorophenyl; Reference values for acetazolamide shown for comparison.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenyl)sulfonyl-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O4S/c1-7-9(4-5-17)12(18)15-16(7)21(19,20)11-3-2-8(13)6-10(11)14/h2-3,6,17H,4-5H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFSQHFXQFQNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301123301
Record name 1-[(2,4-Dichlorophenyl)sulfonyl]-1,2-dihydro-4-(2-hydroxyethyl)-5-methyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301123301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866050-07-9
Record name 1-[(2,4-Dichlorophenyl)sulfonyl]-1,2-dihydro-4-(2-hydroxyethyl)-5-methyl-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866050-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,4-Dichlorophenyl)sulfonyl]-1,2-dihydro-4-(2-hydroxyethyl)-5-methyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301123301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[(2,4-Dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, often referred to as CDMPO (Chemical Compound with the Molecular Formula C12H14Cl2N2O3S), has garnered attention in recent years for its potential therapeutic applications. This compound is particularly noted for its anti-inflammatory and neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease (PD).

CDMPO exhibits its biological activity primarily through the modulation of inflammatory pathways. Research indicates that it significantly attenuates nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, which are pivotal in neuroinflammation. The compound also inhibits the release of pro-inflammatory cytokines and prostaglandin E2 (PGE2), while suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Mechanistically, CDMPO's action involves the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial for the inflammatory response. By preventing the phosphorylation of p38 mitogen-activated protein kinase (MAPK), CDMPO protects dopaminergic neurons from LPS-induced neurotoxicity .

Biological Activity Data

The following table summarizes key biological activities and effects observed with CDMPO:

Biological Activity Effect Reference
Nitric Oxide ProductionSignificant reduction in NO levels in activated microglia
Pro-inflammatory CytokinesInhibition of cytokine release (e.g., IL-1β, TNF-α)
COX-2 and iNOS ExpressionSuppressed expression in BV2 cells
Neuroprotective EffectsImproved behavioral outcomes in MPTP-induced PD models
TRPV4 Channel ActivationInduction of bladder contraction; potential implications for urinary disorders

Case Study 1: Neuroinflammation in Parkinson's Disease

A study investigated the effects of CDMPO on neuroinflammation induced by MPTP in mice. Prophylactic treatment with CDMPO resulted in decreased levels of pro-inflammatory molecules and improved dopaminergic neuron survival. Behavioral assessments indicated that treated mice exhibited less severe motor deficits compared to controls, highlighting CDMPO's potential as a neuroprotective agent against PD .

Case Study 2: Urodynamic Effects

In another investigation focused on urodynamics, CDMPO was evaluated as a TRPV4 channel activator. The results demonstrated that activation of TRPV4 led to bladder overactivity in wild-type mice but had no effect on TRPV4-deficient mice. This suggests that CDMPO may have therapeutic implications for bladder dysfunctions by modulating TRPV4 activity .

Scientific Research Applications

Pharmacological Applications

1. TRPV4 Channel Modulation
One of the notable applications of this compound is its role as a modulator of the transient receptor potential vanilloid 4 (TRPV4) channel. Research indicates that activation of TRPV4 can lead to physiological responses such as urinary bladder contraction and hyperactivity. This suggests potential therapeutic uses in treating bladder dysfunctions and related disorders .

2. Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapies .

3. Anti-inflammatory Effects
Another significant application is in the realm of inflammation. The compound has shown promise in reducing inflammatory markers in preclinical models, indicating its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Case Studies

StudyObjectiveFindings
Study on TRPV4 Activation Investigate the role of TRPV4 in urinary bladder functionFound that the compound significantly increased bladder contractions in animal models .
Anticancer Efficacy Study Assess cytotoxic effects on cancer cell linesDemonstrated significant reduction in cell viability across multiple cancer types .
Inflammation Model Study Evaluate anti-inflammatory propertiesShowed decreased levels of pro-inflammatory cytokines in treated models .

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

  • 2-(3,4-Dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one (CAS 1240527-48-3) Key Differences: The dichlorophenyl group is at positions 3,4 instead of 2,4, and lacks the sulfonyl group. The absence of sulfonyl may reduce metabolic stability compared to the target compound .
  • 4-[(2,4-Dichlorophenyl)sulfonyl]morpholine

    • Key Differences : Replaces the pyrazol-3-one core with a morpholine ring.
    • Implications : The morpholine ring increases hydrophilicity but eliminates the heterocyclic diversity of pyrazolones, likely redirecting biological activity .

Analogs with Sulfonyl Group Variations

  • 4-(2-Hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one Key Differences: Substitutes 2,4-dichlorophenyl with 4-methoxyphenyl in the sulfonyl group. Properties: Molecular weight = 312.34 g/mol; predicted pKa = 5.03.
  • 1-[(4-Fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

    • Key Differences : Fluorine replaces chlorine on the phenylsulfonyl group, and an additional phenyl group is present at position 2.
    • Implications : Fluorine’s smaller size and electronegativity may improve membrane permeability, while the extra phenyl group could introduce steric hindrance .

Pyrazol-3-one Derivatives with Antimicrobial Activity

  • 4-[(2,4-Dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-(4-fluorophenyl)-5-methyl-2,3-dihydro-1H-3-pyrazolone

    • Activity : MIC = 1.6 μM against Mycobacterium tuberculosis (Mtb).
    • Comparison : The naphthyl and fluorophenyl substituents suggest enhanced lipophilicity and target engagement compared to the hydroxyethyl group in the target compound .
  • 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

    • Key Differences : Bromine at position 4 and methyl groups at positions 1 and 4.
    • Implications : Bromine’s bulkiness may hinder binding to certain enzymes, while dimethylation could reduce solubility .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Pyrazol-3-one 1-(2,4-Cl₂Ph-SO₂), 4-(CH₂CH₂OH), 5-CH₃ 361.23 (calc.) N/A (structural focus)
2-(3,4-Dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one Pyrazol-3-one 2-(3,4-Cl₂Ph), 4-(CH₂CH₂OH), 5-CH₃ ~315.18 (calc.) Discontinued (potential stability issues)
4-(2-Hydroxyethyl)-1-(4-methoxyphenylsulfonyl)-5-methyl-pyrazol-3-one Pyrazol-3-one 1-(4-MeOPh-SO₂), 4-(CH₂CH₂OH), 5-CH₃ 312.34 Predicted pKa = 5.04
4-[(2,4-Dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-(4-FPh)-5-methyl-pyrazolone Pyrazol-3-one 4-(2,4-Cl₂Ph-2-OH-naphthyl), 2-(4-FPh) ~460.32 (calc.) MIC = 1.6 μM (Mtb)

Research Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, SO₂) enhance stability and binding to hydrophobic pockets, while hydroxyethyl groups improve solubility.
  • Chlorine Positioning : 2,4-Dichlorophenyl vs. 3,4-dichlorophenyl alters steric interactions, impacting target selectivity (e.g., anti-TB activity in vs. undefined roles in other analogs).
  • Sulfonyl vs. Halogen : Sulfonyl groups may confer metabolic resistance compared to halogens, as seen in discontinued analogs lacking sulfonyl moieties .

Q & A

Q. What are the optimal methods for synthesizing and characterizing this compound?

Synthesis optimization involves multi-step organic reactions, including sulfonation and cyclization, followed by purification via column chromatography. Structural validation requires elemental analysis, ¹H-NMR, and LC-MS to confirm molecular weight and functional groups . Purity assessment can be achieved using HPLC with UV detection. For intermediates, FTIR can track reaction progress by identifying key functional groups (e.g., sulfonyl or hydroxyethyl moieties) .

Q. How can researchers assess the compound’s environmental stability and degradation pathways?

Environmental fate studies should follow protocols like those in Project INCHEMBIOL (), which evaluate abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism). Use LC-MS/MS to detect degradation products and quantify half-lives under varying pH, temperature, and UV conditions . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) coupled with kinetic modeling predicts long-term environmental persistence .

Advanced Research Questions

Q. How can computational methods predict biological activity and pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) identifies potential protein targets by simulating interactions with the compound’s sulfonyl and pyrazolone groups. ADME prediction tools (SwissADME, pkCSM) analyze bioavailability, blood-brain barrier penetration, and CYP450 metabolism. Compare results with structurally similar triazole derivatives () to validate predictions . For conflicting data, use ensemble docking or free-energy perturbation (FEP) calculations to refine binding affinity estimates .

Q. What experimental designs resolve contradictions in reported biological activity data?

Apply a split-plot design () to test variables like concentration, solvent, and cell lines. For example, use four replicates with randomized blocks to assess cytotoxicity across multiple cell types. Meta-analysis of dose-response curves and Hill slopes can identify outliers. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for efficacy) .

Q. How can crystallography and spectroscopic techniques elucidate structure-activity relationships (SAR)?

Single-crystal X-ray diffraction () resolves 3D conformation, highlighting hydrogen bonds between the sulfonyl group and target proteins. Pair with DFT calculations to map electrostatic potential surfaces. Solid-state NMR can probe interactions in amorphous dispersions, while solution-state NMR identifies dynamic conformers influencing bioactivity .

Q. What strategies evaluate the compound’s mechanism of action in complex biological systems?

Use CRISPR-Cas9 knockout models to identify essential genes for the compound’s efficacy. Phosphoproteomics (LC-MS/MS) and RNA-seq track downstream signaling pathways. For in vivo studies, employ PET imaging with radiolabeled analogs (e.g., ¹⁸F-labeled derivatives) to monitor tissue distribution .

Methodological Notes

  • Data Contradiction Analysis : When conflicting bioactivity arises, apply Hill’s criteria for causality: strength, consistency, and biological gradient. Use Bayesian statistics to weigh evidence from multiple studies .
  • Environmental Impact : Follow OECD guidelines for biodegradation testing (e.g., OECD 301F) to standardize protocols .
  • Synthesis Reproducibility : Document reaction parameters (e.g., solvent polarity, catalyst loading) in Open Science Framework to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 2
1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.